molecular formula C14H16N4O3S B2922057 5-cyclopropyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide CAS No. 1251657-97-2

5-cyclopropyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2922057
CAS No.: 1251657-97-2
M. Wt: 320.37
InChI Key: ZEYCXLKKCMIQTR-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxazole rings, followed by their coupling with the cyclopropyl group. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. Its cyclopropyl group, thiazole ring, and oxazole ring contribute to its stability, reactivity, and versatility in various scientific research contexts.

Properties

IUPAC Name

5-cyclopropyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-7-11(13(20)18(2)3)22-14(15-7)16-12(19)9-6-10(21-17-9)8-4-5-8/h6,8H,4-5H2,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYCXLKKCMIQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3CC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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